Cas no 910444-15-4 (3-amino-2-(4-phenylphenyl)methylpropanoic acid)

3-amino-2-(4-phenylphenyl)methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-4-propanoic acid, α-(aminomethyl)-
- 3-amino-2-(4-phenylphenyl)methylpropanoic acid
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- インチ: 1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
- InChIKey: LGXCBYBDNGJBSO-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(C2C=CC=CC=2)=CC=1)C(CN)C(=O)O
3-amino-2-(4-phenylphenyl)methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148095-1.0g |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 1g |
$714.0 | 2023-06-06 | ||
Enamine | EN300-148095-500mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 500mg |
$685.0 | 2023-09-28 | ||
Enamine | EN300-148095-0.05g |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 0.05g |
$600.0 | 2023-06-06 | ||
Enamine | EN300-148095-0.1g |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 0.1g |
$628.0 | 2023-06-06 | ||
Enamine | EN300-148095-5.0g |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 5g |
$2070.0 | 2023-06-06 | ||
Enamine | EN300-148095-50mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 50mg |
$600.0 | 2023-09-28 | ||
Enamine | EN300-148095-1000mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 1000mg |
$714.0 | 2023-09-28 | ||
Enamine | EN300-148095-2500mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 2500mg |
$1399.0 | 2023-09-28 | ||
Enamine | EN300-148095-5000mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 5000mg |
$2070.0 | 2023-09-28 | ||
Enamine | EN300-148095-10000mg |
3-amino-2-[(4-phenylphenyl)methyl]propanoic acid |
910444-15-4 | 10000mg |
$3069.0 | 2023-09-28 |
3-amino-2-(4-phenylphenyl)methylpropanoic acid 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
3-amino-2-(4-phenylphenyl)methylpropanoic acidに関する追加情報
Comprehensive Overview of 3-amino-2-(4-phenylphenyl)methylpropanoic acid (CAS No. 910444-15-4)
3-amino-2-(4-phenylphenyl)methylpropanoic acid (CAS No. 910444-15-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to in scientific literature by its IUPAC name, features a biphenyl moiety linked to a propanoic acid backbone, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, where its amino acid derivative nature offers versatility in designing bioactive molecules.
The compound's molecular structure includes a phenylphenyl group, which enhances its lipophilicity and potential for crossing biological membranes. This characteristic is critical in the development of central nervous system (CNS) drugs, a hot topic in current pharmaceutical research. With the growing demand for neurotherapeutics and precision medicine, 3-amino-2-(4-phenylphenyl)methylpropanoic acid is being explored for its role in targeting specific neurological pathways. Its CAS No. 910444-15-4 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial settings.
In addition to its pharmaceutical potential, this compound is also studied for its biochemical interactions. The presence of both amino and carboxylic acid functional groups allows it to participate in various enzymatic reactions, making it a candidate for enzyme inhibition studies. Recent trends in computational chemistry and AI-driven drug design have further amplified interest in 3-amino-2-(4-phenylphenyl)methylpropanoic acid, as researchers leverage machine learning to predict its binding affinities and optimize its properties.
From a synthetic perspective, the compound's chemical stability and solubility profile are key considerations for laboratory applications. Its crystalline form and melting point data are often referenced in patent filings and process chemistry documents. As the pharmaceutical industry shifts toward green chemistry and sustainable synthesis, methods to produce 3-amino-2-(4-phenylphenyl)methylpropanoic acid with minimal environmental impact are under investigation, aligning with global ESG (Environmental, Social, and Governance) initiatives.
Another area of interest is the compound's potential role in peptide mimetics, a rapidly growing field in biotechnology. Its structural resemblance to natural amino acids allows it to mimic peptide sequences, which is valuable for developing therapeutic peptides and diagnostic agents. This application is particularly relevant in the context of personalized medicine, where tailored treatments are becoming increasingly important.
In summary, 3-amino-2-(4-phenylphenyl)methylpropanoic acid (CAS No. 910444-15-4) is a multifaceted compound with broad applications in drug development, biochemical research, and material science. Its unique properties and adaptability make it a subject of ongoing study, particularly in cutting-edge fields like AI-augmented chemistry and targeted therapy. As scientific advancements continue, this compound is likely to play an even more prominent role in addressing some of the most pressing challenges in modern healthcare and biotechnology.
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